molecular formula C15H21N5O5 B6661267 (2S,3S)-3-methyl-2-[3-(3-methyl-2,6-dioxo-7H-purin-8-yl)propanoylamino]pentanoic acid

(2S,3S)-3-methyl-2-[3-(3-methyl-2,6-dioxo-7H-purin-8-yl)propanoylamino]pentanoic acid

Cat. No.: B6661267
M. Wt: 351.36 g/mol
InChI Key: SXMSKASUAABFJB-XVKPBYJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-methyl-2-[3-(3-methyl-2,6-dioxo-7H-purin-8-yl)propanoylamino]pentanoic acid is a complex organic compound with a unique structure It contains a purine derivative and an amino acid moiety, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-methyl-2-[3-(3-methyl-2,6-dioxo-7H-purin-8-yl)propanoylamino]pentanoic acid typically involves multiple steps, including the formation of the purine derivative and the subsequent coupling with the amino acid moiety. The reaction conditions often require the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include various acids, bases, and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-methyl-2-[3-(3-methyl-2,6-dioxo-7H-purin-8-yl)propanoylamino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the purine ring or the amino acid moiety.

    Substitution: Substitution reactions can occur at various positions on the purine ring or the amino acid side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced purine rings or modified amino acid side chains.

Scientific Research Applications

(2S,3S)-3-methyl-2-[3-(3-methyl-2,6-dioxo-7H-purin-8-yl)propanoylamino]pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S)-3-methyl-2-[3-(3-methyl-2,6-dioxo-7H-purin-8-yl)propanoylamino]pentanoic acid involves its interaction with specific molecular targets. The purine derivative can bind to enzymes or receptors, modulating their activity. The amino acid moiety may also play a role in the compound’s biological effects by interacting with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-methyl-2-[3-(2,6-dioxo-7H-purin-8-yl)propanoylamino]pentanoic acid: Lacks the additional methyl group on the purine ring.

    (2S,3S)-3-methyl-2-[3-(3-methyl-2,6-dioxo-7H-purin-8-yl)butanoylamino]pentanoic acid: Has a different side chain on the amino acid moiety.

Uniqueness

The uniqueness of (2S,3S)-3-methyl-2-[3-(3-methyl-2,6-dioxo-7H-purin-8-yl)propanoylamino]pentanoic acid lies in its specific structure, which combines a purine derivative with an amino acid moiety

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[3-(3-methyl-2,6-dioxo-7H-purin-8-yl)propanoylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O5/c1-4-7(2)10(14(23)24)18-9(21)6-5-8-16-11-12(17-8)20(3)15(25)19-13(11)22/h7,10H,4-6H2,1-3H3,(H,16,17)(H,18,21)(H,23,24)(H,19,22,25)/t7-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMSKASUAABFJB-XVKPBYJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CCC1=NC2=C(N1)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CCC1=NC2=C(N1)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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